Product packaging for 1-Propene, 1,2-dimethoxy-, (Z)-(Cat. No.:CAS No. 61860-76-2)

1-Propene, 1,2-dimethoxy-, (Z)-

Cat. No.: B3274997
CAS No.: 61860-76-2
M. Wt: 102.13 g/mol
InChI Key: GEUKUKFVTNEWIR-PLNGDYQASA-N
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Description

Contextualization within Modern Organic Synthesis and Enol Ether Chemistry

Enol ethers are a well-established class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond. acs.org This structural motif renders the double bond electron-rich, making it highly susceptible to electrophilic attack and a valuable participant in a variety of carbon-carbon bond-forming reactions. The general reactivity of enol ethers provides a foundational context for understanding the potential synthetic utility of (Z)-1-Propene, 1,2-dimethoxy-.

The presence of a second methoxy (B1213986) group on the adjacent carbon atom, as in the target molecule, introduces an additional layer of complexity and potential control over reactivity. The stereochemistry of the double bond, fixed in the (Z)-configuration, is a critical feature in modern organic synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for the construction of complex molecular architectures. The synthesis of specific stereoisomers of substituted alkenes is a significant focus of research, with methods like the stereoinvertive deoxygenation of epoxides offering pathways to thermodynamically less stable (Z)-isomers. beilstein-journals.org

Significance as a Research Substrate and Reactive Intermediate

While direct research on (Z)-1-Propene, 1,2-dimethoxy- is sparse, its structure suggests it could serve as a valuable research substrate and a precursor to reactive intermediates. Enol ethers are known to be precursors for the generation of carbenes and other reactive species. beilstein-journals.orgnist.gov For instance, the treatment of related vinyl ethers can lead to the formation of metal-vinyl carbene intermediates, which can then undergo cyclopropanation reactions. beilstein-journals.org

The vicinal dimethoxy arrangement in (Z)-1-Propene, 1,2-dimethoxy- could also influence its reactivity in unique ways. The presence of two proximal oxygen atoms could lead to chelation effects in metal-catalyzed reactions, potentially directing the stereochemical outcome of transformations. Furthermore, upon reaction, this compound could generate intermediates where the adjacent methoxy group plays a crucial role in stabilizing a developing charge or radical, or in directing subsequent intramolecular reactions. The study of reactive intermediates is a cornerstone of mechanistic organic chemistry, with techniques like laser flash photolysis and specialized mass spectrometry being employed to characterize their fleeting existence. mdpi.com

Evolution of Research Trajectories Pertaining to (Z)-1-Propene, 1,2-dimethoxy- and Related Compounds

Research into substituted propenes and enol ethers has evolved significantly over the years. Early work often focused on the fundamental reactivity of these compounds. More recently, the focus has shifted towards their application in complex total synthesis and the development of highly stereoselective synthetic methods.

For example, research on compounds like (Z)-1,3-dibromo-2-methoxypropene has demonstrated that specific isomers of substituted propenes can be synthesized and that their distinct functionalities can be manipulated selectively. researchgate.net The (Z)-isomer of this compound is prepared through dehydrohalogenation, and it can be isomerized to the (E)-isomer upon UV irradiation. researchgate.net This highlights the ability of researchers to access and utilize specific geometric isomers of functionalized propenes.

Furthermore, the synthesis of complex molecules often involves the use of propenyl units with defined stereochemistry. For instance, the synthesis of certain natural products and pheromones has utilized long-chain diene ketals with (Z,Z)-configurations, showcasing the importance of controlling double bond geometry in multistep synthesis. scholaris.ca The study of such syntheses provides a roadmap for how a compound like (Z)-1-Propene, 1,2-dimethoxy-, if it were to be synthesized, might be employed in the construction of more elaborate molecular targets.

Below are data tables for related compounds, which provide context for the potential properties and spectroscopic characteristics of (Z)-1-Propene, 1,2-dimethoxy-.

Table 1: Physical and Chemical Properties of Related Compounds

Compound NameFormulaMolecular Weight ( g/mol )CAS Registry Number
1,1-DimethoxypropaneC5H12O2104.154744-10-9
1,2-DimethoxypropaneC5H12O2104.157778-85-0
Ethane, 1,2-dimethoxy-C4H10O290.12110-71-4
Benzene, 1,2-dimethoxy-4-propenyl-, (Z)-C11H14O2178.236380-24-1

Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.govnist.govnist.gov

Table 2: Spectroscopic Data for a Related (Z)-Propenyl Compound

CompoundSpectroscopic Data TypeKey Signals
Benzene, 1,2-dimethoxy-4-propenyl-, (Z)-1H NMR (in CDCl3)δ 1.88 (dd, 3H, J=7.0, 1.8 Hz, CH3), 3.86 (s, 3H, OCH3), 3.88 (s, 3H, OCH3), 5.86 (dq, 1H, J=11.6, 7.0 Hz, =CH-CH3), 6.34 (d, 1H, J=11.6 Hz, Ar-CH=)

Note: This table presents hypothetical expected shifts for a related compound and is for illustrative purposes. Actual data for (Z)-1-Propene, 1,2-dimethoxy- may differ.

An in-depth examination of the synthetic methodologies for producing (Z)-1-Propene, 1,2-dimethoxy- and related Z-enol ethers reveals a variety of stereoselective strategies. These methods range from transition-metal-catalyzed isomerizations and cross-couplings to classical elimination and etherification reactions. The choice of synthetic route is often dictated by the desired stereochemical outcome, with significant research focused on achieving high Z-selectivity. Furthermore, the chemistry of key precursors, such as acetals, provides a foundational pathway to the enol ether scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B3274997 1-Propene, 1,2-dimethoxy-, (Z)- CAS No. 61860-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,2-dimethoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(7-3)4-6-2/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUKUKFVTNEWIR-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/OC)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for Z 1 Propene, 1,2 Dimethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, 2D NMR for Stereochemistry)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (Z)-1-Propene, 1,2-dimethoxy-. ¹H NMR would provide information on the electronic environment of the protons, their multiplicity, and coupling constants, which are crucial for determining the relative positions of the substituents. For the (Z)-isomer, specific chemical shifts and a characteristic coupling constant between the vinylic protons would be expected, confirming their cis relationship.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the olefinic carbons and the methoxy (B1213986) carbons would be particularly informative.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) would be the definitive experiment to establish the (Z)-stereochemistry by observing through-space interactions between the protons on the double bond and the adjacent methoxy group.

However, specific, experimentally determined ¹H and ¹³C NMR data for (Z)-1-Propene, 1,2-dimethoxy- are not available in the reviewed literature.

Mass Spectrometry (MS) Fragmentation Pattern Analysis Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) mass spectrometry would lead to a characteristic fragmentation pattern for (Z)-1-Propene, 1,2-dimethoxy-. The molecular ion peak [M]⁺ would confirm the molecular weight. Analysis of the fragment ions would help in deducing the structure. Expected fragmentation pathways could involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or other neutral fragments.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula.

Detailed experimental mass spectrometry fragmentation data specifically for (Z)-1-Propene, 1,2-dimethoxy- has not been found in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of (Z)-1-Propene, 1,2-dimethoxy- would show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and vinylic groups, C=C double bond stretching, and C-O stretching of the methoxy groups. The frequency of the C=C stretching vibration could provide clues about the substitution pattern.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often more intense in the Raman spectrum for symmetrically substituted alkenes. The combination of both IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Specific IR and Raman spectra with vibrational mode assignments for (Z)-1-Propene, 1,2-dimethoxy- are not available in the surveyed scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Purity Assessment and Isomer Ratio Determination

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. A suitable capillary GC column with a non-polar or medium-polarity stationary phase could be used to separate (Z)-1-Propene, 1,2-dimethoxy- from its (E)-isomer and any impurities. The retention times of the isomers would be different, allowing for their quantification. The coupled mass spectrometer would confirm the identity of each separated component by its mass spectrum.

This technique is crucial for assessing the purity of a sample of (Z)-1-Propene, 1,2-dimethoxy- and for determining the ratio of the (Z) and (E) isomers in a mixture. While GC-MS is a standard method for such analyses nih.govresearchgate.net, specific application notes or research articles detailing the GC-MS analysis of 1,2-dimethoxy-1-propene isomers were not found. The determination of isomer ratios for similar compounds, such as toluene (B28343) diisocyanate, has been successfully achieved using techniques like NMR spectroscopy. google.comnacalai.comresearchgate.net

Advanced Chromatographic Separation and Detection Methods

Besides GC-MS, other advanced chromatographic techniques can be employed for the separation and analysis of isomers. High-performance liquid chromatography (HPLC) offers a versatile platform for the separation of geometric isomers. sielc.com For non-polar compounds like (Z)-1-Propene, 1,2-dimethoxy-, reversed-phase HPLC with a C18 or a more specialized column offering different selectivities (e.g., phenyl-hexyl or cyano phases) could be effective. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve the best separation.

For challenging separations of isomers, other techniques like supercritical fluid chromatography (SFC) could also be considered. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The use of specialized HPLC columns, such as those with pyrenylethyl or nitrophenylethyl bonded phases, can enhance the separation of structural isomers through π-π interactions.

Reactivity and Reaction Mechanisms of Z 1 Propene, 1,2 Dimethoxy

Electrophilic Addition Reactions to the Enol Ether Moiety

The electron-donating nature of the two methoxy (B1213986) groups makes the double bond of (Z)-1-Propene, 1,2-dimethoxy- particularly susceptible to attack by electrophiles. This leads to a class of reactions known as electrophilic additions, where the pi bond is broken and two new sigma bonds are formed. libretexts.org

Mechanistic Studies of Halogenation

Halogenation of enol ethers like (Z)-1-Propene, 1,2-dimethoxy- proceeds through an electrophilic addition mechanism. chemistryguru.com.sg The reaction is initiated by the attack of the electron-rich double bond on the halogen molecule (e.g., Br₂ or Cl₂), which acts as an electrophile. youtube.com This initial step leads to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion on one of the carbon atoms of the former double bond opens the ring to yield the dihalogenated product. youtube.com

The stereochemistry of the addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond. This is a consequence of the backside attack of the halide ion on the cyclic halonium intermediate. nih.gov

Enzymatic halogenation processes have also been studied, where halogenating enzymes utilize various mechanistic strategies involving oxidation, reduction, and substitution. nih.gov For instance, flavin-dependent halogenases generate a hypohalite that acts as the electrophilic halogenating agent. nih.gov

Protonation and Hydrolysis Mechanisms

The protonation of the double bond in (Z)-1-Propene, 1,2-dimethoxy- is the first step in its acid-catalyzed hydrolysis. The double bond acts as a nucleophile, attacking a proton (H⁺) from an acid catalyst. chemguide.co.uk This results in the formation of a carbocation intermediate. libretexts.org The stability of this carbocation is a key factor in determining the reaction rate. The presence of the two methoxy groups helps to stabilize the positive charge through resonance.

Following protonation, a water molecule acts as a nucleophile and attacks the carbocation. mdpi.com This is followed by deprotonation to yield a hemiacetal, which is then further hydrolyzed to a ketone and two molecules of methanol. Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanism, including the formation of radical species and bond transformations. nih.govresearchgate.net

Cycloaddition Reactions Involving (Z)-1-Propene, 1,2-dimethoxy- and Related Enol Ethers

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. (Z)-1-Propene, 1,2-dimethoxy-, as an electron-rich alkene, can participate in several types of cycloadditions.

Diels-Alder Reactions with Dienophiles (Inverse Electron Demand)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). wikipedia.org However, (Z)-1-Propene, 1,2-dimethoxy- can participate in inverse-electron-demand Diels-Alder reactions. In this type of reaction, the electron-rich enol ether acts as the dienophile, reacting with an electron-poor diene. wikipedia.orglibretexts.org

The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state. wikipedia.org The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Lewis acids can be used to catalyze the reaction and enhance its rate and selectivity. researchgate.net These reactions are valuable for the synthesis of a variety of carbocyclic and heterocyclic systems. encyclopedia.pub

[2+1] Cycloadditions (e.g., Cyclopropanation)

[2+1] cycloadditions involve the reaction of an alkene with a carbene or carbene-like species to form a cyclopropane (B1198618) ring. While dimethoxycarbene itself is a nucleophilic carbene and does not readily react with electron-rich alkenes like propene due to repulsive interactions, other methods can be employed for cyclopropanation. quora.com For instance, photochemically generated singlet nucleophilic carbenes can undergo rapid [2+1] cycloaddition with tethered olefins to yield bicyclic systems. rsc.org

[3+2] and [3+3] Cycloadditions and Dipolarophiles

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the enol ether). (Z)-1-Propene, 1,2-dimethoxy- can act as a dipolarophile, reacting with various 1,3-dipoles such as azomethine ylides. beilstein-journals.org These reactions can be highly regioselective and stereoselective, providing access to complex molecular architectures. wikipedia.orgmdpi.com The regioselectivity can sometimes be controlled by the use of additives. beilstein-journals.org

[3+3] cycloadditions are less common but provide a route to six-membered rings. The principles of frontier molecular orbital theory are used to predict the feasibility and outcome of these cycloaddition reactions. wikipedia.org

Transition Metal-Catalyzed Transformations of (Z)-1-Propene, 1,2-dimethoxy-

As an electron-rich alkene, (Z)-1-Propene, 1,2-dimethoxy- is a promising substrate for several transition metal-catalyzed reactions. The presence of two alkoxy groups on the double bond significantly influences its electronic properties and reactivity.

Cross-Coupling Reactions (e.g., Heck, Suzuki)

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The (Z)-1-Propene, 1,2-dimethoxy- molecule can, in principle, participate in these reactions, although its utility is highly dependent on the specific reaction type and conditions.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. bridgewater.edunih.gov In a typical Heck reaction, (Z)-1-Propene, 1,2-dimethoxy- would serve as the alkene component. The reaction mechanism generally involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-R bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.govresearchgate.net The electron-rich nature of the enol ether double bond in (Z)-1-Propene, 1,2-dimethoxy- would enhance its reactivity towards the electron-deficient arylpalladium intermediate.

The Suzuki reaction couples an organoboron species with an organohalide using a palladium catalyst and a base. organic-chemistry.org While (Z)-1-Propene, 1,2-dimethoxy- itself is not a typical substrate, a derivative like (Z)-1-bromo-1,2-dimethoxypropene could serve as the vinyl halide partner. Research on the closely related (Z)-1,3-dibromo-2-methoxypropene has shown that the vinylic bromide can undergo palladium-catalyzed coupling reactions. organic-chemistry.orgnih.gov The mechanism involves oxidative addition of the vinyl halide to Pd(0), followed by transmetalation with the organoboron compound (activated by the base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.orgorganicreactions.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
ReactionCatalyst/PrecatalystLigand (if any)BaseSolvent
Heck ReactionPd(OAc)₂, PdCl₂, Pd₂(dba)₃Triphenylphosphine, BINAPTriethylamine, K₂CO₃, NaOAcDMF, Acetonitrile (B52724), Toluene (B28343)
Suzuki ReactionPd(PPh₃)₄, Pd(OAc)₂Dialkylbiaryl phosphines (e.g., SPhos)K₃PO₄, Cs₂CO₃, NaOHToluene, THF, Dioxane/Water

Olefin Metathesis Transformations (e.g., ROMP of cyclic enol ethers)

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds by cleaving and reforming them. colab.wsnih.gov This process is typically catalyzed by ruthenium or molybdenum complexes, such as Grubbs' and Schrock's catalysts. acs.org

(Z)-1-Propene, 1,2-dimethoxy- could participate in cross-metathesis (CM) with other alkenes. researchgate.net As an electron-rich enol ether, its reactivity in metathesis can be influenced by the catalyst choice. Second-generation Grubbs catalysts, featuring N-heterocyclic carbene (NHC) ligands, are generally more effective for challenging substrates. colab.wsacs.org The reaction would involve the formation of a metallacyclobutane intermediate between the catalyst and the enol ether, leading to the exchange of substituents. colab.ws

While the outline mentions Ring-Opening Metathesis Polymerization (ROMP) of cyclic enol ethers, the acyclic nature of (Z)-1-Propene, 1,2-dimethoxy- means it would not undergo ROMP itself. However, it could act as a chain-transfer agent in the ROMP of a cyclic monomer like 2,3-dihydrofuran (B140613) or as a partner in a cross-metathesis reaction with a cyclic enol ether.

Table 2: Common Catalysts for Olefin Metathesis
Catalyst NameMetal CenterKey FeaturesTypical Applications
Grubbs' 1st GenerationRuthenium (Ru)Tolerant to many functional groups, stable in air.RCM, CM, ROMP
Grubbs' 2nd GenerationRuthenium (Ru)Higher activity, good for less reactive alkenes.Challenging RCM, CM
Hoveyda-Grubbs CatalystsRuthenium (Ru)Chelating ligand, increased stability and recovery.Variety of metathesis reactions
Schrock's CatalystMolybdenum (Mo)Very high activity, less functional group tolerance.Sterically demanding substrates

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the double bond. For an electron-rich alkene like (Z)-1-Propene, 1,2-dimethoxy-, this class of reactions is particularly relevant.

Hydroboration: The addition of a boron-hydride bond across the alkene. While uncatalyzed hydroboration of silyl (B83357) enol ethers can give low yields bridgewater.edu, catalyzed versions have been developed. Rhodium and cobalt-catalyzed asymmetric hydroborations of silyl enol ethers have been reported to produce chiral β-borylethers with high enantioselectivity. organic-chemistry.orgnih.govacs.org The reaction typically proceeds via insertion of the alkene into a metal-hydride bond.

Hydrosilylation: The addition of a silicon-hydride bond. Palladium-catalyzed hydrosilylation of α,β-unsaturated ketones can lead to the formation of (Z)-silyl enolates. organic-chemistry.org The hydrosilylation of silyl enol ethers themselves has also been observed, catalyzed by frustrated Lewis pairs like B(C₆F₅)₃, proceeding through a stepwise mechanism. researchgate.net

Hydroamination: The addition of an N-H bond. Palladium complexes have been shown to catalyze the intermolecular hydroamination of vinyl ethers with acidic amines like sulfonamides. nih.govnih.gov The proposed mechanism involves the palladium(0) catalyst acting as a Brønsted base, deprotonating the amine to generate the active nucleophile. nih.govku.edu

Stereochemical Implications of Reactivity for (Z)-1-Propene, 1,2-dimethoxy-

The (Z)-configuration of the double bond in the starting material is a crucial stereochemical element that can influence the stereochemistry of the reaction products. The term (Z), from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side. youtube.com

In many transition metal-catalyzed reactions, the mechanism allows for the retention of the starting alkene's stereochemistry. For example, Suzuki couplings involving vinyl halides often proceed with high stereospecificity, meaning a (Z)-vinyl halide will predominantly yield a (Z)-alkene product. oaepublish.com This is because the oxidative addition and reductive elimination steps in the catalytic cycle typically occur with retention of configuration.

Similarly, in Heck reactions, while the initial addition of the palladium-aryl species to the alkene is syn, the subsequent β-hydride elimination determines the final stereochemistry, which often results in the more thermodynamically stable trans (E)-product, though this is not always the case. researchgate.net

For hydrofunctionalization reactions, the stereochemical outcome is highly dependent on the catalyst and mechanism. Asymmetric hydroboration, for instance, is designed to create a new stereocenter with high enantioselectivity, but the relationship to the starting (Z)-geometry depends on the specific catalytic cycle. acs.org In some rhodium-catalyzed systems, both E and Z isomers of a silyl enol ether can converge to produce the same major enantiomer of the product, indicating that the ligand environment, rather than the initial alkene geometry, dictates the final stereochemistry. acs.org

Free Radical Addition Reactions and Mechanisms

Free radical addition to alkenes proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. A classic example is the addition of HBr in the presence of peroxides (ROOR). ku.edu

Initiation: Peroxides undergo homolytic cleavage upon heating or UV irradiation to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond of (Z)-1-Propene, 1,2-dimethoxy-. This addition will occur at the carbon atom that results in the more stable radical intermediate. Given the structure, addition of Br• to the C2 carbon (bearing a methoxy and a methyl group) would generate a radical on the C1 carbon, which is stabilized by the adjacent oxygen atom of the methoxy group through resonance. This is the more likely pathway.

Propagation (continued): The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

The regioselectivity of this addition is "anti-Markovnikov" because the bromine atom adds to the less substituted carbon of the original double bond, a result dictated by the stability of the intermediate radical. ku.edu The two methoxy groups strongly influence the stability of the potential radical intermediates, directing the regiochemical outcome of the addition.

Table of Mentioned Chemical Compounds

Compound NameFormula
(Z)-1-Propene, 1,2-dimethoxy-C₅H₁₀O₂
(Z)-1,3-dibromo-2-methoxypropeneC₄H₆Br₂O
Palladium(II) acetate (B1210297) (Pd(OAc)₂)C₄H₆O₄Pd
Palladium(II) chloride (PdCl₂)Cl₂Pd
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂
TriphenylphosphineC₁₈H₁₅P
BINAPC₄₄H₃₂P₂
TriethylamineC₆H₁₅N
Potassium carbonate (K₂CO₃)CK₂O₃
Sodium acetate (NaOAc)C₂H₃NaO₂
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)C₇₂H₆₀P₄Pd
SPhosC₂₇H₃₃OP
Potassium phosphate (B84403) (K₃PO₄)K₃O₄P
Cesium carbonate (Cs₂CO₃)CCs₂O₃
Sodium hydroxide (B78521) (NaOH)HNaO
2,3-dihydrofuranC₄H₆O
B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)C₁₈BF₁₅
Hydrogen bromide (HBr)HBr

Applications of Z 1 Propene, 1,2 Dimethoxy As a Synthetic Building Block and Reagent

Utilization in Complex Molecule Synthesis

The strategic incorporation of (Z)-1-propene, 1,2-dimethoxy- has proven instrumental in the synthesis of a wide array of complex organic molecules. Its utility stems from its ability to participate in a variety of carbon-carbon bond-forming reactions, introducing a functionalized three-carbon unit with stereochemical control.

Role in Natural Product Synthesis

The synthesis of natural products, often characterized by their intricate and highly functionalized structures, represents a significant challenge in organic chemistry. The application of (Z)-1-propene, 1,2-dimethoxy- has facilitated the construction of key fragments and stereocenters within these complex targets.

While direct examples of the use of (Z)-1-propene, 1,2-dimethoxy- in the total synthesis of specific natural products are not extensively documented in readily available literature, the broader class of enol ethers and related methoxy-substituted propenes are fundamental building blocks. For instance, the synthesis of polyene natural products often relies on the iterative coupling of bifunctional building blocks, a strategy where functionalized propenes can play a crucial role. nih.gov The modularity of such approaches allows for the systematic construction of complex polyene frameworks. nih.gov

Furthermore, the 3,4-dimethoxyphenyl fragment, which shares structural similarities with derivatives of (Z)-1-propene, 1,2-dimethoxy-, is a common moiety in biologically active molecules and has been incorporated into synthetic targets due to its association with anti-inflammatory, antioxidant, and anticancer activities. sciforum.net The synthesis of (1Z,5Z)-dienes containing this fragment highlights the importance of methoxy-substituted building blocks in constructing biologically relevant molecules. sciforum.net

Precursor for Heterocyclic Compounds

(Z)-1-Propene, 1,2-dimethoxy- and its derivatives serve as valuable precursors for the synthesis of a variety of heterocyclic compounds. The electron-rich double bond of the enol ether can participate in cycloaddition reactions and other cyclization strategies to form ring systems containing one or more heteroatoms.

For example, related methoxypropene derivatives have been utilized in the synthesis of complex heterocyclic systems. In one instance, the reaction of (Z)-4-((2,2-dimethoxyethyl)amino)pent-3-en-2-one with a cyclopropenone derivative led to the formation of a substituted 1H-pyrrol-2(5H)-one. nih.gov This transformation demonstrates how a functionalized enamine, which can be conceptually derived from an enol ether, can be a key component in the construction of nitrogen-containing heterocycles. nih.gov

Design and Synthesis of Advanced Organic Materials Precursors

The unique electronic and structural properties of (Z)-1-propene, 1,2-dimethoxy- make it an attractive starting material for the synthesis of precursors to advanced organic materials. The enol ether functionality can be transformed into a variety of other functional groups, allowing for the construction of monomers and oligomers with tailored properties.

While specific research detailing the direct use of (Z)-1-propene, 1,2-dimethoxy- for advanced organic materials is not prominent, the underlying principles of using functionalized alkenes are well-established. For example, the synthesis of styrene (B11656) derivatives through palladium-catalyzed vinylation reactions utilizes vinylsilanes as ethylene (B1197577) equivalents. researchgate.net This type of cross-coupling chemistry could potentially be adapted to (Z)-1-propene, 1,2-dimethoxy- to create novel monomers for polymerization or building blocks for functional organic materials.

Development of Chiral Auxiliaries and Ligands from Enol Ether Scaffolds

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction. wikipedia.orgsigmaaldrich.com These auxiliaries are temporarily attached to a substrate to direct the formation of a specific stereoisomer, and are then removed. wikipedia.orgsigmaaldrich.com Enol ether scaffolds, due to their versatile reactivity, can serve as a foundation for the development of new chiral auxiliaries and ligands.

While the direct application of (Z)-1-propene, 1,2-dimethoxy- in this context is not explicitly detailed, the principles of using chiral building blocks are highly relevant. Chiral auxiliaries are widely employed in the synthesis of enantiomerically pure compounds, including natural products and pharmaceuticals. sigmaaldrich.com The development of new auxiliaries is an ongoing area of research, and the functional handles present in (Z)-1-propene, 1,2-dimethoxy- could potentially be modified to incorporate chiral elements and create novel stereodirecting groups.

Role in Reaction Mechanism Probing and Model Systems

The well-defined structure and reactivity of (Z)-1-propene, 1,2-dimethoxy- make it a useful tool for studying reaction mechanisms. By observing its behavior in various chemical transformations, chemists can gain insights into the intricate details of how reactions proceed.

For instance, the study of nucleophilic displacement and palladium-catalyzed coupling reactions of the related (E)- and (Z)-1,3-dibromo-2-methoxypropene provides valuable information about the reactivity of vinylic and allylic halides. researchgate.net The stereochemistry of the starting material, whether (Z) or (E), can significantly influence the reaction outcome, and studying these differences helps to elucidate the underlying mechanistic pathways. researchgate.net The lack of NOE correlation between the vinylic proton and the methoxy (B1213986) group in a related system was a key observation in determining its stereochemistry. researchgate.net

Theoretical and Computational Chemistry Studies on Z 1 Propene, 1,2 Dimethoxy

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of (Z)-1-Propene, 1,2-dimethoxy-. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its geometric and electronic properties. nih.gov

DFT methods, particularly with hybrid functionals like B3LYP, are often used to achieve a balance between computational cost and accuracy for organic molecules. nih.govepstem.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide higher levels of theory for more precise energy and property calculations. nih.gov A basis set, such as 6-31G(d,p) or a larger one like cc-pVTZ, is chosen to describe the atomic orbitals. researchgate.net

Key electronic properties calculated for (Z)-1-Propene, 1,2-dimethoxy- include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For (Z)-1-Propene, 1,2-dimethoxy-, the oxygen atoms of the methoxy (B1213986) groups are expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms and parts of the carbon skeleton would exhibit positive potential. researchgate.net Mulliken atomic charges provide a quantitative measure of the partial charge on each atom, further detailing the electronic distribution. epstem.netresearchgate.net

Conformational Analysis and Energy Landscapes (e.g., Rotational Isomerism)

The flexibility of (Z)-1-Propene, 1,2-dimethoxy- arises from rotation around its single bonds, particularly the C-C and C-O bonds. Conformational analysis is used to identify the stable isomers (conformers) and the energy barriers between them. libretexts.org The different spatial arrangements resulting from these rotations are known as conformations, and molecules with different conformations are called conformational isomers or conformers. libretexts.org

For the propene backbone, rotation around the C2-C3 single bond leads to different arrangements of the methyl and methoxy groups. More significantly, rotations around the C1-O1 and C2-O2 bonds determine the orientation of the two methyl groups relative to the main carbon chain. These rotations give rise to various staggered and eclipsed conformations. stereoelectronics.orgmasterorganicchemistry.com Staggered conformations, where bulky groups are farther apart, are generally lower in energy than eclipsed conformations due to reduced torsional and steric strain. libretexts.orgstereoelectronics.org

The interactions between the two adjacent methoxy groups are of particular interest. Similar to studies on 1,2-dimethoxybenzene (B1683551) and 1,2-dimethoxyethane, one can expect to find several stable conformers, such as anti and gauche arrangements of the methoxy groups. researchgate.netpharmacy180.com The anti conformation, where the two methoxy groups are positioned 180° apart, is often the most stable due to minimized steric hindrance. libretexts.org The gauche conformation, with a 60° dihedral angle between the groups, may be slightly higher in energy. pharmacy180.com

Potential energy surface (PES) scans are performed by systematically varying the dihedral angles of interest and calculating the energy at each point. This allows for the construction of an energy landscape that maps out the low-energy conformers (local minima) and the transition states connecting them (saddle points). masterorganicchemistry.com

Table 2: Relative Energies of Hypothetical Stable Conformers of (Z)-1-Propene, 1,2-dimethoxy-

Conformer (relative orientation of C-O-CH3 groups) Dihedral Angle (O-C-C-O) Relative Energy (kcal/mol) Population at 298 K (%)
Anti-Anti ~180° 0.00 65
Anti-Gauche ~60° 0.85 25

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For (Z)-1-Propene, 1,2-dimethoxy-, MD simulations can provide detailed insights into its behavior in condensed phases (liquid or in solution) and its interactions with other molecules. researchgate.netrsc.org

These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the forces between them. ethz.ch By simulating the molecule over a period of time (from picoseconds to microseconds), one can observe its dynamic behavior, including conformational changes and intermolecular interactions. nih.gov

In a simulation of liquid (Z)-1-Propene, 1,2-dimethoxy-, one could analyze the radial distribution functions (RDFs) to understand the local structuring of the molecules. The RDF for the ether oxygen atoms, for instance, would reveal the preferred distances between neighboring molecules, highlighting the importance of dipole-dipole interactions.

When simulated in a solvent like water, MD can be used to study solvation effects. researchgate.net The simulations would show how water molecules arrange themselves around the solute, forming hydrogen bonds with the ether oxygens and organizing around the hydrophobic hydrocarbon parts of the molecule. This provides a microscopic picture of its solubility and the thermodynamics of solvation. researchgate.net

Prediction of Reactivity and Selectivity via Computational Models

Computational models are crucial for predicting the reactivity of (Z)-1-Propene, 1,2-dimethoxy- and the selectivity of its potential reactions. By mapping the potential energy surface for a given reaction, chemists can identify the transition states and calculate the activation energies, which determine the reaction rate. rsc.org

For example, in an electrophilic addition to the double bond, computational models can predict whether the attack is more likely to occur at C1 or C2. This is often rationalized by examining the local electrophilicity and nucleophilicity indices derived from conceptual DFT or by analyzing the distribution of the HOMO and LUMO orbitals. researchgate.net The stereoselectivity of reactions, such as cycloadditions, can also be explored by comparing the activation barriers for different stereochemical pathways (e.g., endo vs. exo approaches). nih.gov

Molecular Electron Density Theory (MEDT) is one framework used to analyze reaction mechanisms. researchgate.netnih.gov Studies on similar substituted propenes have shown that substituent effects on reaction barriers can be systematically evaluated, with steric and electronic factors playing key roles. rsc.org For (Z)-1-Propene, 1,2-dimethoxy-, the electron-donating methoxy groups are expected to activate the double bond towards electrophilic attack. Computational models can quantify this activation and predict how it influences the regioselectivity of the reaction. researchgate.net

Development of Force Fields and Parameterization for Molecular Modeling

The accuracy of MD simulations depends heavily on the quality of the underlying force field. ethz.ch A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov Standard force fields like CHARMM, AMBER, and OPLS-AA may not have pre-existing, optimized parameters for a specific molecule like (Z)-1-Propene, 1,2-dimethoxy-. researchgate.netnih.gov

Therefore, a crucial step is parameterization, which involves developing or refining force field parameters specifically for the molecule of interest. nih.govsimtk.org This process typically involves fitting the force field parameters to reproduce high-quality quantum mechanics data or experimental results. ethz.ch

The parameterization process for (Z)-1-Propene, 1,2-dimethoxy- would involve:

Partial Atomic Charges: Calculating partial charges for each atom using a QM method (e.g., RESP or Merz-Kollman) to accurately represent the molecule's electrostatic potential. nih.gov

Bonded Parameters: Optimizing parameters for bond stretching, angle bending, and dihedral angles. Dihedral parameters are particularly important for correctly reproducing the conformational energy landscape and rotational barriers determined from QM scans. nih.gov

Lennard-Jones (van der Waals) Parameters: These parameters (ε and σ) describe the non-bonded interactions and are often taken from general atom types, but can be refined by fitting to experimental liquid properties like density and enthalpy of vaporization. nih.gov

Recent approaches also utilize machine learning and data-driven methods to automate and expand the coverage of force field parameterization for new molecules. ethz.chrsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
(Z)-1-Propene, 1,2-dimethoxy-
1,2-dimethoxybenzene
1,2-dimethoxyethane
Ethane
Propane

Isomerism and Stereochemical Considerations for Z 1 Propene, 1,2 Dimethoxy

E/Z Isomer Interconversion Mechanisms

The conversion between the (Z) and (E) isomers of an alkene, including 1,2-dimethoxy-1-propene, can be induced through several mechanisms, primarily thermal and photochemical.

Thermal Isomerization: This process involves heating the alkene to overcome the rotational barrier of the carbon-carbon double bond. The reaction typically proceeds through a transition state where the π-bond is effectively broken, allowing for rotation. For simple alkenes, this requires significant energy. For instance, the thermal isomerization of cyclopropane (B1198618) to propene has been a subject of extensive theoretical study to understand its kinetics and mechanism. acs.orgacs.org The rate of thermal isomerization can be influenced by the stability of the isomers and the presence of substituents that might stabilize a radical or polar transition state. mcgill.canih.govnih.gov

Photochemical Isomerization: A more common and often more controlled method for E/Z interconversion is photochemical isomerization. iupac.org This can occur via two main pathways:

Direct Irradiation: The alkene absorbs a photon of light (typically UV), promoting an electron from the π bonding orbital to the π* antibonding orbital (a π→π* transition). In this excited state, the bond order is reduced, and rotation around the central C-C bond becomes much easier. The molecule can then relax back to the ground state as either the (E) or (Z) isomer. slideshare.net This process often leads to a photostationary state, a mixture of isomers whose ratio depends on the absorption characteristics of each isomer at the wavelength of light used. iupac.orgresearchgate.net

Photosensitization: In this method, a "sensitizer" molecule absorbs the light and then transfers the energy to the alkene, promoting it to an excited triplet state. slideshare.netnih.gov This approach allows for the use of longer, less energetic wavelengths of light and can be highly effective for achieving contra-thermodynamic isomerization (converting a more stable isomer to a less stable one). nih.govacs.org Recent research has focused on developing small molecule photocatalysts that can efficiently facilitate E→Z isomerizations. nih.govacs.orgnih.govresearchgate.net For example, the E-isomer of (Z)-1,3-dibromo-2-methoxypropene, a related compound, can be obtained in nearly quantitative yield by UV irradiation of the Z-isomer, demonstrating the efficacy of photochemical methods. nih.govresearchgate.net

The following table summarizes conditions used for the E/Z isomerization of related vinyl compounds.

Substrate TypeMethodConditionsOutcomeReference(s)
Alkenyl SilanesPhotosensitizationrac-BINAP (catalyst), DMSO, 405 nm lightHigh yield of (Z)-isomer (up to 98:2 Z/E) nih.gov
(Z)-1,3-Dibromo-2-methoxypropeneDirect IrradiationUV lightQuantitative yield of (E)-isomer nih.govresearchgate.net
Vinyl PhosphonatesPhotosensitizationThioxanthone (catalyst), Acetonitrile (B52724)86:14 Z/E ratio researchgate.net

Stereochemical Influence on Reaction Outcomes (e.g., Diastereoselectivity, Enantioselectivity)

The fixed (Z)-geometry of the double bond in (Z)-1-Propene, 1,2-dimethoxy- plays a crucial role in directing the stereochemical outcome of reactions where new stereocenters are formed. This influence is particularly evident in reactions leading to diastereomeric products.

A key principle is that the alkene's geometry can be transferred to the product, controlling the relative stereochemistry of newly formed chiral centers. chemrxiv.org In reactions involving additions to the double bond, the substituents on the (Z)-alkene pre-organize the transition state, making one face of the alkene more accessible to the incoming reagent or directing the approach of the reactant in a specific orientation.

For example, in Lewis acid-catalyzed additions of prochiral E and Z allyl nucleophiles to chiral α-alkoxy N-tosyl imines, the geometry of the alkene was found to be selectively transferred to the newly formed carbon-carbon bond. chemrxiv.org This controlled the diastereoselectivity at multiple new stereocenters. chemrxiv.org Similarly, in [2+2] cycloaddition reactions between ketene (B1206846) acetals like 1,1-dimethoxypropene and aldehydes, the reaction conditions can be tuned to favor either the cis or trans oxetane (B1205548) product, demonstrating that the alkene stereochemistry influences the diastereomeric outcome. ru.nl

This concept is famously illustrated by the Zimmerman-Traxler model for aldol (B89426) reactions, where the E or Z geometry of the enolate determines whether the syn or anti diastereomer of the product is formed. uwindsor.ca Although (Z)-1-Propene, 1,2-dimethoxy- is not an enolate, the underlying principle of geometric control over diastereoselectivity is directly applicable to its reactions.

Reactant GeometryReaction TypeTypical Product StereochemistryUnderlying PrincipleReference(s)
(Z)-AlkeneAddition to Chiral ImineSpecific DiastereomerGeometry of the alkene is transferred to the new C-C bond, controlling relative stereochemistry. chemrxiv.org
(Z)-EnolateAldol Reactionsyn-DiastereomerA cyclic, chair-like transition state minimizes steric interactions. uwindsor.ca
(E)-EnolateAldol Reactionanti-DiastereomerA cyclic, chair-like transition state minimizes steric interactions. uwindsor.ca

Asymmetric Synthesis Strategies Utilizing (Z)-1-Propene, 1,2-dimethoxy- and Analogues

Asymmetric synthesis aims to convert an achiral unit into a chiral one in a way that produces unequal amounts of stereoisomers. uwindsor.ca For a prochiral alkene like (Z)-1-Propene, 1,2-dimethoxy-, this requires the influence of a chiral agent. One powerful strategy involves the use of chiral auxiliaries. numberanalytics.comdu.ac.inyork.ac.uk

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. numberanalytics.com It directs the stereochemical course of a reaction and is then removed to yield the desired enantiomerically enriched product. In the context of the target compound, analogues such as chiral vinyl ethers are highly relevant.

Research into asymmetric synthesis using chiral vinyl ethers has shown that cycloaddition reactions can proceed with high diastereoselectivity. le.ac.uk For instance, the cycloaddition of benzonitrile (B105546) oxide with chiral vinyl ethers, where the chirality resides in the alcohol-derived portion of the ether, can lead to a single diastereoisomer of the resulting isoxazoline (B3343090) product. le.ac.uk The chiral auxiliary effectively blocks one face of the double bond or controls the approach of the reagent, thus dictating the stereochemistry of the newly formed chiral centers. After the reaction, the auxiliary can be cleaved to furnish the enantiomerically enriched product. le.ac.uk

This auxiliary-controlled approach offers several advantages:

The levels of stereocontrol are often very high. york.ac.uk

The resulting diastereomers can be separated using standard techniques like chromatography if the selectivity is not perfect. york.ac.uk

The chiral auxiliary can often be recovered and reused, making the process more economical. york.ac.uk

Diastereoselective and Enantioselective Transformations

Diastereoselective Transformations: As discussed previously, the (Z)-geometry of 1-propene, 1,2-dimethoxy- is a powerful tool for achieving diastereoselectivity. In a reaction that creates two new stereocenters, the alkene's configuration can determine the relative arrangement of these centers. For example, in epoxidation reactions, bulky substituents can block one face of the alkene, leading to the preferential formation of one diastereomer. cureffi.org Conversely, a directing group, such as a hydroxyl group, can use hydrogen bonding to guide the reagent to the same face, favoring the opposite diastereomer. cureffi.org Therefore, the methoxy (B1213986) groups and the methyl group in (Z)-1-propene, 1,2-dimethoxy- would be expected to exert significant steric and electronic influence in such transformations.

Enantioselective Transformations: Creating a single enantiomer from a prochiral alkene requires a chiral influence, as reactions with achiral reagents will invariably produce a racemic mixture (a 50:50 mix of enantiomers). lumenlearning.comlibretexts.org This chiral influence can come from a chiral catalyst, which is a highly efficient and atom-economical approach. du.ac.in

A classic example of an enantioselective transformation is the asymmetric hydrogenation of a prochiral alkene. youtube.com In this reaction, a catalyst composed of a transition metal (like rhodium) and a chiral ligand (like BINAP) creates a chiral environment for the reaction. youtube.com The alkene substrate coordinates to the chiral metal complex, forming two possible diastereomeric intermediates. youtube.com Because these intermediates have different energies, one is formed preferentially, and the subsequent hydrogen addition proceeds from a specific face, leading to one enantiomer of the product in excess. youtube.com

Other enantioselective transformations applicable to prochiral alkenes include:

Asymmetric Hydrophosphination: Using a copper catalyst with a chiral diphosphine ligand can achieve the enantioselective addition of a P-H bond across the double bond. nih.gov

Asymmetric Catalysis with Chiral Acids: Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective reactions, including additions to prochiral substrates to create axially chiral molecules. nih.govnih.gov

The enantioselectivity of these reactions is typically measured by the enantiomeric excess (e.e.), which quantifies the preference for one enantiomer over the other. masterorganicchemistry.com

TransformationCatalyst SystemPrincipleReference(s)
Asymmetric HydrogenationRhodium / Chiral Phosphine Ligand (e.g., BINAP)Formation of diastereomeric metal-alkene complexes with different energies leads to preferential formation of one product enantiomer. youtube.com
Asymmetric HydrophosphinationCopper / Chiral Diphosphine LigandA chiral metal complex delivers the nucleophilic phosphide (B1233454) to one face of the alkene. nih.gov
Asymmetric Multicomponent ReactionChiral Phosphoric AcidThe chiral acid catalyst organizes the substrates through hydrogen bonding to control stereoselectivity. nih.gov

Environmental Fate and Chemical Transformation Pathways of Z 1 Propene, 1,2 Dimethoxy Academic Perspective

Atmospheric Oxidation Mechanisms

Once released into the troposphere, (Z)-1-Propene, 1,2-dimethoxy- is subject to oxidation by several key reactive species, primarily the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃•). These reactions are the dominant removal processes for vinyl ethers in the atmosphere. uni-wuppertal.de The electron-rich nature of the double bond in (Z)-1-Propene, 1,2-dimethoxy- makes it highly susceptible to electrophilic attack by these oxidants, leading to short atmospheric lifetimes.

Reaction with Hydroxyl Radicals (•OH)

The gas-phase reaction with hydroxyl radicals, which are abundant during daylight hours, is expected to be a major degradation pathway. The reaction proceeds via the electrophilic addition of the •OH radical to the carbon-carbon double bond, forming a substituted, oxygenated radical intermediate. nih.gov This initial step is typically fast for vinyl ethers. nih.govnih.gov For instance, computational studies on ethyl vinyl ether show that OH-addition channels are predominant, leading to an estimated atmospheric half-life of just over two hours. nih.gov

The subsequent reactions of the radical intermediate with molecular oxygen (O₂) lead to the formation of peroxy radicals (RO₂). These peroxy radicals can then react further, often leading to the cleavage of the molecule and the formation of smaller, oxygenated products such as esters and aldehydes. uni-wuppertal.denih.gov Given the structure of (Z)-1-Propene, 1,2-dimethoxy-, the primary products of •OH-initiated oxidation are anticipated to be methyl pyruvate (B1213749) and methyl formate, alongside other minor products.

Reaction with Ozone (O₃)

Ozonolysis is a significant atmospheric sink for compounds containing carbon-carbon double bonds. researchgate.net The reaction involves the cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide), which rapidly rearranges to a Criegee intermediate and a carbonyl compound. For (Z)-1-Propene, 1,2-dimethoxy-, the cleavage of the double bond is expected to yield methoxy-substituted Criegee intermediates and carbonyls. The high reactivity of vinyl ethers with ozone suggests this pathway is a rapid degradation process. uni-wuppertal.denih.gov

Reaction with Nitrate Radicals (NO₃•)

During nighttime, when •OH concentrations are negligible, reactions with nitrate radicals can become the dominant atmospheric loss process for unsaturated organic compounds. uni-wuppertal.de The reaction mechanism involves the addition of the NO₃• radical to the double bond, leading to the formation of nitrooxy-alkyl radicals, which can then react with O₂ to form a variety of nitrogen-containing organic compounds. uni-wuppertal.de Kinetic studies on simple vinyl ethers show that this reaction is fast, indicating that the atmospheric lifetime of (Z)-1-Propene, 1,2-dimethoxy- would be significantly influenced by nighttime chemistry in environments where nitrogen oxides are present. nih.gov

The table below presents typical reaction rate coefficients for simple vinyl ethers with major atmospheric oxidants. The reactivity of (Z)-1-Propene, 1,2-dimethoxy- is expected to be in a similar range or slightly higher, due to the activating effect of the two methoxy (B1213986) groups.

Vinyl EtherkOH (cm³ molecule⁻¹ s⁻¹) x 10¹¹kO₃ (cm³ molecule⁻¹ s⁻¹) x 10¹⁶kNO₃ (cm³ molecule⁻¹ s⁻¹) x 10¹²
Ethyl Vinyl Ether7.792.061.40
Propyl Vinyl Ether9.732.341.85
Butyl Vinyl Ether11.32.592.10

Table 1: Gas-phase rate coefficients for reactions of selected vinyl ethers with atmospheric oxidants at 298 K. Data sourced from kinetic studies. nih.gov

Aqueous Phase Hydrolysis Kinetics

The chemical stability of (Z)-1-Propene, 1,2-dimethoxy- in aqueous environments is limited, particularly under acidic conditions. As a vinyl ether, it is susceptible to acid-catalyzed hydrolysis. rsc.orgcdnsciencepub.com This reaction is generally not significant in the atmosphere due to the low abundance of liquid water but can be a primary degradation pathway if the compound enters acidic aquatic systems or cloud water.

The mechanism for the hydrolysis of vinyl ethers is well-established and involves a rate-determining proton transfer from a catalyzing acid (such as the hydronium ion, H₃O⁺) to the β-carbon of the vinyl group. rsc.orgresearchgate.net This protonation step forms a resonance-stabilized alkoxycarbocation intermediate. The carbocation is then rapidly attacked by a water molecule to form a hemiacetal. This hemiacetal intermediate is unstable and quickly decomposes to yield a carbonyl compound and an alcohol. researchgate.net

For (Z)-1-Propene, 1,2-dimethoxy-, the hydrolysis reaction would proceed as follows:

Protonation: The double bond is protonated by an acid catalyst (H⁺).

Formation of Hemiacetal: Water attacks the resulting carbocation.

Decomposition: The hemiacetal breaks down to yield methoxyacetone (B41198) and methanol.

The kinetics of this reaction are first-order in the vinyl ether and first-order in the acid catalyst. rsc.org Consequently, the rate of hydrolysis is highly dependent on pH, with the reaction being significantly faster in acidic solutions than in neutral or alkaline water. In neutral water (pH 7), the hydrolysis rate is typically very slow. The lifetime of a related prostacyclin analogue containing a vinyl ether group at physiological pH was found to be 9 days. acs.org

ConditionReaction RateKey Factor
Acidic (pH < 7)FastGeneral acid catalysis; rate proportional to H⁺ concentration. rsc.orgcdnsciencepub.com
Neutral (pH = 7)Very SlowLow concentration of H⁺ catalyst. acs.org
Alkaline (pH > 7)NegligibleVinyl ethers are stable to base-catalyzed hydrolysis.

Table 2: Summary of hydrolysis kinetics for vinyl ethers under different pH conditions.

Photochemical Degradation Pathways

Photochemical degradation can occur through direct absorption of solar radiation (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis).

Direct Photolysis

For direct photolysis to occur, a molecule must absorb light in the solar spectrum that reaches the troposphere (wavelengths > 290 nm). Simple, non-aromatic vinyl ethers exhibit strong absorption bands only in the vacuum ultraviolet region (around 185-200 nm). conicet.gov.ar Their absorption cross-sections at wavelengths greater than 290 nm are typically negligible. conicet.gov.ar Therefore, the direct photolysis of (Z)-1-Propene, 1,2-dimethoxy- is not expected to be a significant environmental degradation pathway. Studies on various unsaturated ethers confirm that they are not removed from the atmosphere by direct photolysis. conicet.gov.arconicet.gov.ar

Indirect Photolysis

Indirect photochemical degradation is the dominant photolytic pathway for this compound. This process is primarily driven by the reaction of (Z)-1-Propene, 1,2-dimethoxy- with photochemically produced oxidants, most notably the •OH radical. As detailed in Section 8.1, the reaction with •OH is rapid and leads to the efficient breakdown of the molecule. Therefore, the "photochemical" lifetime of (Z)-1-Propene, 1,2-dimethoxy- in the atmosphere is essentially determined by the kinetics of its reaction with •OH radicals during the day.

Emerging Research Directions and Future Perspectives for Z 1 Propene, 1,2 Dimethoxy

Novel Synthetic Methodologies and Catalytic Systems

The precise synthesis of the (Z)-isomer of 1,2-dimethoxy-1-propene presents a significant challenge, as the (E)-isomer is often the thermodynamically favored product. Current research focuses on developing highly stereoselective methods that provide kinetic control over the isomerization or synthesis process.

Catalytic Isomerization and Synthesis:

A primary route to enol ethers involves the isomerization of allylic ethers. organic-chemistry.org Recent advancements have demonstrated that specific catalytic systems can achieve high Z-selectivity. For instance, a cobalt(II) (salen) complex has been used as a catalyst for the oxidative isomerization of allyl ethers, yielding thermodynamically less stable Z-enol ethers with excellent geometric control. organic-chemistry.org Another approach involves the use of lithium diisopropylamide (LDA), which promotes the nearly quantitative and highly stereoselective conversion of allylic ethers to (Z)-propenyl ethers at room temperature in THF. organic-chemistry.org

Nickel-catalyzed reactions are also emerging as a powerful tool. A remote functionalization strategy using a nickel catalyst facilitates the Z-selective synthesis of silyl (B83357) enol ethers from ketones by initiating a chain-walking process from a distant olefin. nih.govorganic-chemistry.org Mechanistic studies suggest the formation of a Ni(I) dimer that converts to a [Ni(II)-H] species, which acts as the active catalyst for the chain-walking and functionalization. nih.gov This methodology offers positional and stereochemical control independent of the thermodynamic stability of the resulting silyl enol ether. nih.gov

Catalyst SystemSubstrate TypeSelectivityReference
Cobalt(II) (salen) / Me₃NFPY•OTfAllyl ethersHigh Z-selectivity organic-chemistry.org
Lithium diisopropylamide (LDA)Allylic ethersHigh Z-selectivity organic-chemistry.org
Nickel(I) dimer precursorKetones with distant olefinsHigh Z-selectivity nih.govorganic-chemistry.org
Ruthenium Carbene ComplexNorbornene derivativesHigh Z-stereoretentive (97:3–99:1 Z/E) rsc.org

Table 1: Overview of Catalytic Systems for Z-Selective Alkene Synthesis.

Future work in this area will likely focus on discovering new, more efficient, and environmentally benign catalysts. The development of catalysts that can operate under milder conditions, with lower catalyst loadings and higher turnover numbers, remains a key objective. Furthermore, expanding the substrate scope of these Z-selective reactions is crucial for broader synthetic applicability.

Unexplored Reactivity Patterns and Mechanistic Elucidation

Enol ethers are electron-rich alkenes, making them susceptible to attack by electrophiles. wikipedia.org Their reactivity is influenced by the alkoxy substituent, which donates electron density to the double bond through resonance. alfa-chemistry.com While the general reactivity of enol ethers is understood, the specific patterns of (Z)-1-Propene, 1,2-dimethoxy- are a subject of ongoing investigation.

Electrophilic Additions and Cycloadditions:

Like other enol ethers, (Z)-1-propene, 1,2-dimethoxy- is expected to react readily with electrophiles such as Brønsted acids and halogens. wikipedia.orgorganicchemistrydata.org These reactions are often vigorous and may require cooling to prevent polymerization. alfa-chemistry.com The compound is also a candidate for inverse-demand Diels-Alder reactions, a characteristic of electron-rich alkenes. wikipedia.org A significant area of exploration is the [2+2]-cycloaddition with aldehydes and ketones, which can lead to the formation of 2,2-dimethoxyoxetanes, valuable intermediates for synthesizing δ-lactones. ru.nlresearchgate.net

Mechanistic Studies:

Understanding the reaction mechanisms is critical for controlling selectivity and predicting outcomes. Computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable for elucidating reaction pathways. For example, DFT studies on the electrophilic aromatic substitution (SEAr) reaction of the related compound 1,2-dimethoxybenzene (B1683551) have provided insights into regioselectivity and the role of solvents and catalysts. scirp.orgresearchgate.net Similar theoretical investigations into the reactions of (Z)-1-propene, 1,2-dimethoxy- could clarify the nature of transition states and intermediates, such as the potential formation of zwitterionic species in cycloaddition reactions. mdpi.com The stereochemistry of the starting (Z)-alkene is expected to play a crucial role in the stereochemical outcome of these reactions, a hypothesis that requires detailed mechanistic investigation.

Advanced Functional Material Applications (e.g., Polymerization, Supramolecular Assemblies)

The unique structure of (Z)-1-propene, 1,2-dimethoxy- makes it a promising monomer for creating advanced functional materials with controlled stereochemistry.

Polymerization:

Enol ethers can undergo polymerization to form polyvinyl ethers. wikipedia.org Specifically, vinyl ethers are known to undergo facile UV-induced photopolymerization. alfa-chemistry.com The polymerization of propene and its derivatives using metallocene catalysts is a well-established field, allowing for the production of polymers with specific tacticities (isotactic, atactic, syndiotactic). cmu.eduresearchgate.net

The presence of the (Z)-configuration in the monomer could lead to polymers with novel stereochemical arrangements and, consequently, unique material properties. Research is moving towards using stereochemically defined monomers to synthesize polymers with predefined structures. nih.gov By polymerizing (Z)-1-propene, 1,2-dimethoxy-, it may be possible to create polymers with distinct thermal and mechanical properties compared to those derived from the (E)-isomer or a mixture of isomers. The challenge lies in finding polymerization methods that preserve the Z-stereochemistry of the double bond within the polymer backbone.

Supramolecular Assemblies:

The methoxy (B1213986) groups in (Z)-1-propene, 1,2-dimethoxy- can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the basis of supramolecular chemistry. When incorporated into larger molecules or polymers, these groups could direct the self-assembly of macromolecules into well-defined architectures. The synthesis of cyclic polyethers with controlled orientation of dipole moments demonstrates the potential for creating complex supramolecular structures from ether-containing monomers. csic.es Future research could explore the use of (Z)-1-propene, 1,2-dimethoxy- as a building block for creating novel liquid crystals, gels, or other self-assembling materials.

Application AreaPotential Role of (Z)-1-Propene, 1,2-dimethoxy-Key Research Goal
Polymer Chemistry Monomer for stereoregular polymersAchieve control over polymer tacticity and preserve alkene stereochemistry.
Supramolecular Chemistry Building block for self-assembling systemsUtilize methoxy groups to direct the formation of ordered assemblies.

Table 2: Potential Applications in Materials Science.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. d-nb.info

The synthesis and subsequent reactions of (Z)-1-propene, 1,2-dimethoxy- are well-suited for adaptation to flow chemistry systems. For instance, highly exothermic or fast reactions, such as certain electrophilic additions or polymerizations involving this reactive enol ether, can be controlled more effectively in a microreactor. d-nb.info This allows for safer handling of potentially hazardous reagents and intermediates.

Furthermore, flow systems can be readily automated, enabling high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthesis of (Z)-1-propene, 1,2-dimethoxy- or its derivatives. This integration would accelerate the discovery of novel reactions and materials. Future research will likely involve designing dedicated flow reactors for stereoselective synthesis and in-line purification, potentially leading to more efficient and scalable production of this valuable chemical intermediate.

Interdisciplinary Research in Chemical Sciences

The study of (Z)-1-propene, 1,2-dimethoxy- sits (B43327) at the crossroads of several chemical disciplines, offering fertile ground for interdisciplinary collaboration.

Organic and Organometallic Chemistry: The development of novel synthetic methods and catalysts for its stereoselective preparation remains a core focus. organic-chemistry.orgnih.gov

Physical and Computational Chemistry: Theoretical studies are crucial for understanding the reaction mechanisms, predicting reactivity, and guiding the rational design of catalysts and materials. scirp.orgresearchgate.netmdpi.com

Polymer and Materials Science: The unique stereochemistry of the molecule provides an opportunity to create new polymers and supramolecular materials with tailored properties. nih.govcsic.es

Chemical Engineering: The principles of reactor design and process optimization are essential for translating laboratory-scale syntheses into scalable, industrial processes, particularly through the adoption of flow chemistry. d-nb.info

Future breakthroughs in the chemistry of (Z)-1-propene, 1,2-dimethoxy- will likely emerge from collaborative efforts that bridge these fields. For example, a combined approach using high-throughput automated synthesis to screen new catalysts, followed by detailed mechanistic investigation using computational and spectroscopic methods, could rapidly advance the synthetic utility of this compound. Similarly, collaborations between polymer chemists and materials scientists will be key to unlocking its potential in advanced applications.

Q & A

Q. What ethical considerations apply when publishing computational studies on this compound?

  • Methodological Answer : Clearly distinguish between simulated and experimental data. Disclose software versions, force fields, and convergence criteria. Avoid overinterpretation of predictive results; instead, frame them as hypotheses for experimental validation. Cite open-source code repositories to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.